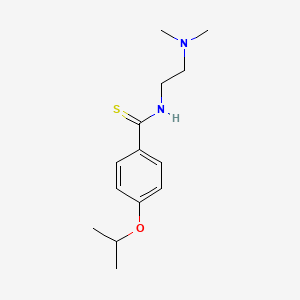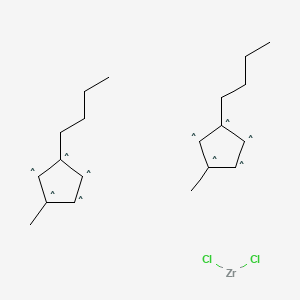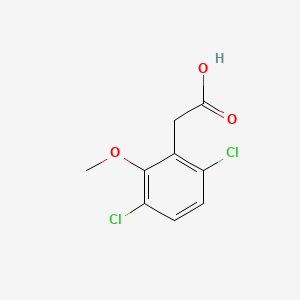
Benzeneacetic acid, 3,6-dichloro-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 3,6-dichloro-2-methoxy-, also known as Dicamba, is a chlorinated derivative of o-anisic acid. It is a selective systemic herbicide widely used in agriculture to control broadleaf weeds. Dicamba was first registered in 1967 and has since become a crucial tool in modern farming practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperatures to ensure the selective chlorination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of Dicamba involves large-scale chlorination processes, where o-anisic acid is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The resulting product is then purified through crystallization or distillation to obtain high-purity Benzeneacetic acid, 3,6-dichloro-2-methoxy- .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 3,6-dichloro-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 3,6-dichloro-2-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on plant physiology and its role in herbicide resistance.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 3,6-dichloro-2-methoxy- involves its role as a synthetic auxin, mimicking natural plant hormones. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The molecular targets include auxin receptors and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another chlorinated derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another synthetic auxin used for weed control
Uniqueness
Benzeneacetic acid, 3,6-dichloro-2-methoxy- is unique due to its specific chlorination pattern and methoxy group, which confer distinct chemical properties and biological activity. Its selective action on broadleaf weeds while being less toxic to grasses makes it a valuable herbicide in agricultural practices .
Eigenschaften
CAS-Nummer |
3004-74-8 |
|---|---|
Molekularformel |
C9H8Cl2O3 |
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2-(3,6-dichloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(4-8(12)13)6(10)2-3-7(9)11/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZXWITGPTJLSCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1CC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/no-structure.png)


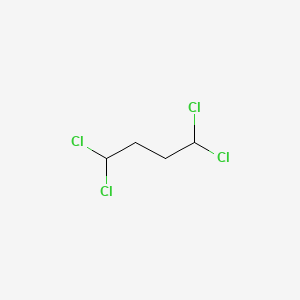
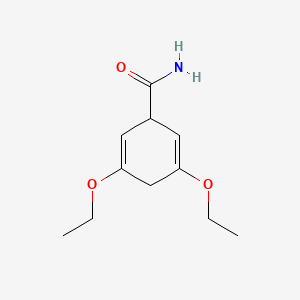
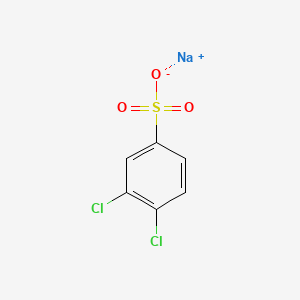
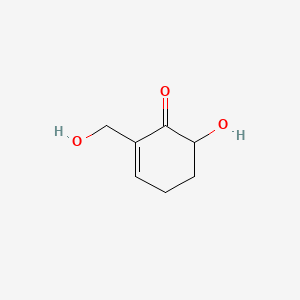
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

